4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile
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Overview
Description
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is an organic compound with the molecular formula C11H11ClN2. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile
- 4-Chloro-3-[(methylamino)amino]benzonitrile
Comparison: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-3-(cyclopropylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2 |
InChI Key |
YVYYAFVEXVEZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)C#N)Cl |
Origin of Product |
United States |
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